molecular formula C11H16N4O2 B1475686 1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine CAS No. 2098042-01-2

1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine

Cat. No.: B1475686
CAS No.: 2098042-01-2
M. Wt: 236.27 g/mol
InChI Key: FGNFSWJJTWCFEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isoxazoles can be synthesized via different pathways. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The isoxazole ring is a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Scientific Research Applications

Synthesis and Antitumor Activity

Novel bioactive compounds containing the 1,2,4-oxadiazole ring, similar to the compound , have been synthesized and evaluated for their antitumor activities. For instance, Maftei et al. (2013) synthesized analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, starting from compounds with similar structural features. These analogs demonstrated potent antitumor activity toward a variety of cell lines, with one compound exhibiting a mean IC50 value of approximately 9.4 µM, highlighting the potential of these compounds in cancer therapy [Maftei, E. Fodor, P. Jones, M. H. Franz, G. Kelter, H. Fiebig, & I. Neda, 2013].

Synthesis Methodologies

The ambient-temperature synthesis of compounds featuring (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine showcases advanced synthetic methodologies. Diana Becerra et al. (2021) reported an efficient synthesis yielding an 81% yield, demonstrating the feasibility of producing these compounds under mild conditions, which is crucial for large-scale production and further research applications [Diana Becerra, J. Cobo, & Juan C Castillo, 2021].

Antibacterial Activity

The antibacterial properties of derivatives containing the 1,2,4-oxadiazole ring are significant for the development of new therapeutic agents. Research by Xin-Ping Hui et al. (2002) on 5-methylisoxazol-3-yl derivatives demonstrated their potential in combating bacterial infections, indicating the broad spectrum of applications for these compounds in medical and pharmaceutical research [Xin-Ping Hui, C. Chu, Ziyi Zhang, Qin Wang, & Qi Zhang, 2002].

Catalytic Applications

Compounds featuring the isoxazole and 1,2,4-oxadiazole rings have been explored for their catalytic applications, particularly in facilitating Suzuki reactions. Nikolay A. Bumagin et al. (2017) synthesized derivatives that, when combined with palladium, showed high catalytic activity in aqueous media, underscoring the versatility of these compounds beyond pharmaceutical applications and into green chemistry and catalysis [Nikolay A. Bumagin, Sergey K. Petkevich, Alexey V. Kletskov, & V. Potkin, 2017].

Safety and Hazards

The safety and hazards of isoxazole derivatives can vary greatly depending on the specific compound. It’s always important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The focus of future research could be on developing environmentally benign procedures for the synthesis of isoxazoles with significant biological interests .

Biochemical Analysis

Biochemical Properties

1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been found to inhibit the activity of certain kinases, such as FLT3, which is involved in cell signaling pathways . This inhibition can lead to alterations in cellular processes and has potential therapeutic implications, particularly in the treatment of diseases like acute myeloid leukemia .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the phosphorylation of FLT3, leading to apoptosis in certain cancer cell lines . Additionally, this compound can affect the expression of genes involved in cell proliferation and survival, further impacting cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of FLT3 kinase, inhibiting its activity and preventing downstream signaling . This inhibition disrupts the normal function of the kinase, leading to changes in gene expression and cellular behavior. Additionally, the compound may interact with other proteins and enzymes, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound can lead to cumulative effects on cellular function, including sustained inhibition of kinase activity and prolonged changes in gene expression . These effects highlight the importance of considering temporal factors when studying the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit kinase activity without causing significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function . These findings underscore the need for careful dosage optimization in therapeutic applications to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be actively transported into cells via specific membrane transporters, affecting its intracellular concentration and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

1-[3-(5-tert-butyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-11(2,3)8-5-7(14-16-8)10-13-9(6-12-4)17-15-10/h5,12H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNFSWJJTWCFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)C2=NOC(=N2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
Reactant of Route 2
1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
Reactant of Route 3
1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
Reactant of Route 4
1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
Reactant of Route 5
Reactant of Route 5
1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
Reactant of Route 6
1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine

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